Subnanomolar Affinity and M1-Preferring Selectivity Profile
Biperiden hydrochloride demonstrates a unique affinity profile across the five muscarinic receptor subtypes (M1–M5), with a marked preference for the central M1 receptor. Its Ki value for M1 is 0.48 nM, which is 5-fold lower (higher affinity) than for M4 (2.4 nM), 8.1-fold lower than for M3 (3.9 nM), and 13.1-fold lower than for M2 and M5 (6.3 nM) [1]. This profile contrasts with other anticholinergics like trihexyphenidyl and benztropine, which typically exhibit less subtype selectivity in functional assays.
| Evidence Dimension | Muscarinic Receptor Subtype Affinity (Ki, nM) |
|---|---|
| Target Compound Data | M1: 0.48 nM; M4: 2.4 nM; M3: 3.9 nM; M2: 6.3 nM; M5: 6.3 nM |
| Comparator Or Baseline | Trihexyphenidyl and benztropine generally lack reported high-selectivity Ki values for M1 over other subtypes |
| Quantified Difference | Biperiden shows an 8.1–13.1-fold higher affinity for M1 compared to M2, M3, and M5 |
| Conditions | Receptor binding assays using cloned human mAChR subtypes |
Why This Matters
This M1-preferring profile is mechanistically significant for central nervous system (CNS) applications, as M1 is the predominant postsynaptic muscarinic receptor in the brain and is implicated in cognitive and motor functions.
- [1] Alomone Labs. (n.d.). Biperiden hydrochloride Product Datasheet. CAS No.: 1235-82-1. View Source
